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molecular formula C12H18O B189003 2-(2,4,6-Trimethylphenyl)propan-2-ol CAS No. 59660-68-3

2-(2,4,6-Trimethylphenyl)propan-2-ol

Cat. No. B189003
M. Wt: 178.27 g/mol
InChI Key: JFDXATFYWOLYQQ-UHFFFAOYSA-N
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Patent
US08470982B2

Procedure details

According to Example 2, MeMgCl (2.9 M; 0.76 mL, 2.2 mmol, 1.10 equiv) was reacted with 1-(2,4,6-trimethyl-phenyl)-ethanone (324 mg, 2.00 mmol) in the presence of LaCl3.2LiCl (0.33 M; 6.06 mL, 2.00 mmol, 1.00 equiv). Column chromatographical purification (silica; pentane:Et2O 9:1) afforded the desired product as colorless, crystalline solid, mp=106−107° C. (217 mg, 61%).
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step Two
[Compound]
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[CH3:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[C:13](=[O:15])[CH3:14]>>[CH3:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[C:13]([OH:15])([CH3:1])[CH3:14]

Inputs

Step One
Name
Quantity
0.76 mL
Type
reactant
Smiles
C[Mg]Cl
Step Two
Name
Quantity
324 mg
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)C(C)=O
Name
LaCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Column chromatographical purification (silica; pentane:Et2O 9:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C)C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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